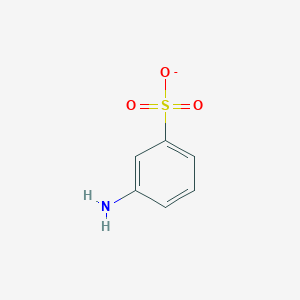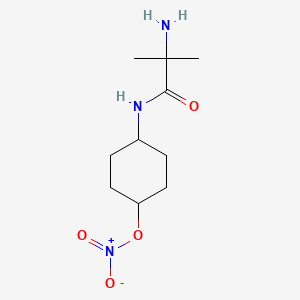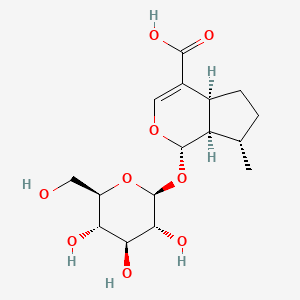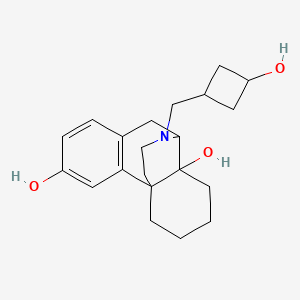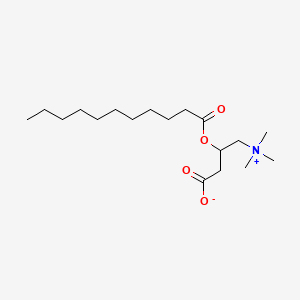![molecular formula C19H17N3O3 B1227691 4-methyl-N-[(2-methyl-4-quinolinyl)methyl]-3-nitrobenzamide](/img/structure/B1227691.png)
4-methyl-N-[(2-methyl-4-quinolinyl)methyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[(2-methyl-4-quinolinyl)methyl]-3-nitrobenzamide is a member of quinolines.
科学的研究の応用
Psycho- and Neurotropic Profiling
- 4-Methyl-N-[(2-Methyl-4-Quinolinyl)Methyl]-3-Nitrobenzamide demonstrates potential psychoactive properties. Studies have identified substances with specific sedative effects and considerable anti-amnesic activity, suggesting their significance for further research in psychoactive compounds (Podolsky, Shtrygol', & Zubkov, 2017).
Synthesis and Chemical Properties
- Research in the field of organic chemistry has explored novel methods for the synthesis of related quinolinyl compounds. Studies include the development of methods like Pd-catalyzed cyclizations and investigations into the chemical properties and reactivity of these compounds (Dhami, Mahon, Lloyd, & Threadgill, 2009).
Biological Activities and Applications
- Various derivatives of 4-Methyl-N-[(2-Methyl-4-Quinolinyl)Methyl]-3-Nitrobenzamide have been studied for their biological activities. These include investigations into their antimalarial, anticonvulsant, and enzyme inhibitory properties, highlighting the compound's potential in therapeutic applications (Werbel et al., 1986).
Potential in Drug Development
- The compound and its derivatives are of interest in the development of new drugs due to their varied biological activities. This includes research into novel synthetic pathways and structure-activity relationships that could lead to the discovery of new therapeutic agents (Wang et al., 2019).
特性
製品名 |
4-methyl-N-[(2-methyl-4-quinolinyl)methyl]-3-nitrobenzamide |
|---|---|
分子式 |
C19H17N3O3 |
分子量 |
335.4 g/mol |
IUPAC名 |
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H17N3O3/c1-12-7-8-14(10-18(12)22(24)25)19(23)20-11-15-9-13(2)21-17-6-4-3-5-16(15)17/h3-10H,11H2,1-2H3,(H,20,23) |
InChIキー |
VTKCHBQHOZWXJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC3=CC=CC=C32)C)[N+](=O)[O-] |
溶解性 |
20.1 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)
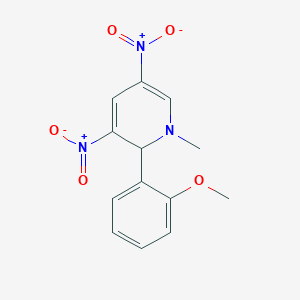
![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)
![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)
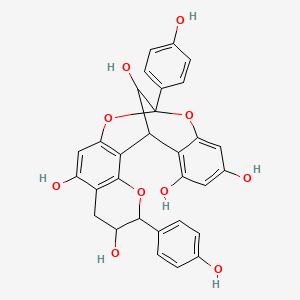

![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)
![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)
